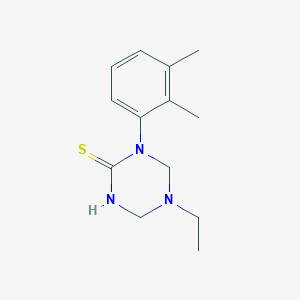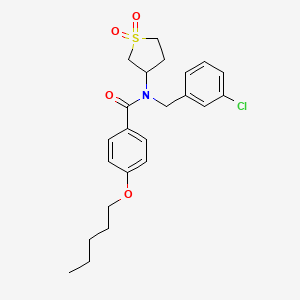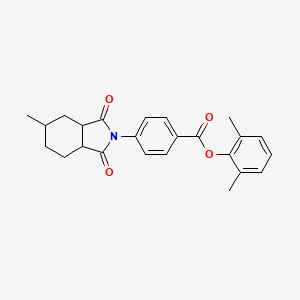
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group and a dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the formation of the triazinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
科学的研究の応用
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which 1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione exerts its effects involves interactions with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2,3-Dimethylphenyl)ethenyl-1H-imidazole: Shares the dimethylphenyl group but has an imidazole ring instead of a triazinane ring.
1,4-Dimethylbenzene: Contains a similar aromatic ring structure but lacks the triazinane and thione functionalities.
Uniqueness
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring with a thione group and a dimethylphenyl substituent. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H19N3S |
|---|---|
分子量 |
249.38 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3S/c1-4-15-8-14-13(17)16(9-15)12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,14,17) |
InChIキー |
DCADRRFPIYCBTM-UHFFFAOYSA-N |
正規SMILES |
CCN1CNC(=S)N(C1)C2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589527.png)
![2-methylpropyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589532.png)
![6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B11589540.png)

![3-[1-(3-acetylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11589550.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589553.png)
![allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589571.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11589579.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11589582.png)
![4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline](/img/structure/B11589590.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11589596.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11589602.png)

![4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11589612.png)
